ethyl 4-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthetic route to this compound involves several steps, including cyclization, esterification, and functional group manipulations. Literature reports detail the synthesis, reagents, and conditions . Notably, the thiazolo-triazolyl moiety formation is crucial.
Molecular Structure Analysis
The compound’s molecular formula is C~18~H~19~N~5~O~4~S~2~ . Its three-dimensional structure reveals spatial arrangements of atoms, bond angles, and torsion angles. X-ray crystallography or computational methods provide insights into its conformation and stereochemistry .
Scientific Research Applications
Antimicrobial Activities
Research has shown that derivatives similar to the specified compound, particularly those involving 1,2,4-triazole, exhibit antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which demonstrated good or moderate activities against various microorganisms. These compounds were synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, highlighting the potential antimicrobial applications of such derivatives (Bektaş et al., 2007).
Synthesis of Heterocyclic Compounds
The compound is also relevant in the synthesis of heterocyclic compounds, which are crucial in drug development. For example, Mohamed (2021) discussed the creation of various thiazolo[3,2-a]pyridine-4-carboxylate derivatives through interactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives. These synthesized compounds have implications in the development of new pharmaceuticals, showcasing the importance of such ethyl piperazine derivatives in medicinal chemistry (Mohamed, 2021).
Pharmacological Applications
Moreover, compounds related to Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate have been explored for their pharmacological potential. For instance, Vu et al. (2004) demonstrated that piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine exhibited potent and selective adenosine A2a receptor antagonist properties. These findings are significant for developing treatments for conditions such as Parkinson's disease, indicating the therapeutic relevance of such compounds (Vu et al., 2004).
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S/c1-3-32-23(30)27-11-9-26(10-12-27)18(15-6-4-7-16(14-15)31-2)19-21(29)28-22(34-19)24-20(25-28)17-8-5-13-33-17/h4-8,13-14,18,29H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFNYZZAYNWIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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